BenchChemオンラインストアへようこそ!

Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate

HMG-CoA reductase enzyme inhibition lipid metabolism

This specific non-statin HMG-CoA reductase inhibitor (IC50 25.1 µM) distinguishes itself from clinical statins by operating in a micromolar potency window, enabling graded enzyme suppression studies. Its 22.7-fold greater potency versus the des-hydroxy tetrahydrofuran analog validates the 3-hydroxytetrahydrofuran moiety's critical role in target binding. Procure this patent-specified probe for SAR benchmarking, cholesterol biosynthesis flux assays, or as a synthetic scaffold for potency optimization.

Molecular Formula C14H17NO5
Molecular Weight 279.292
CAS No. 2034419-17-3
Cat. No. B3013184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate
CAS2034419-17-3
Molecular FormulaC14H17NO5
Molecular Weight279.292
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCOC2)O
InChIInChI=1S/C14H17NO5/c1-19-13(17)11-4-2-10(3-5-11)12(16)15-8-14(18)6-7-20-9-14/h2-5,18H,6-9H2,1H3,(H,15,16)
InChIKeyCRCBGIJTVIFQCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate (CAS 2034419-17-3) – Compound Class and Procurement-Relevant Identification


Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate (CAS 2034419-17-3) is a synthetic small molecule belonging to the carbamoyl-benzoate ester class, featuring a 3-hydroxytetrahydrofuran moiety linked via a methylene bridge to a 4-carbamoyl benzoate core [1]. It is registered in authoritative bioactivity databases under identifiers BDBM50452893 and CHEMBL4213110. The compound has demonstrated in vitro inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-controlling enzyme of the mevalonate pathway [2]. Structurally and pharmacologically, it belongs to a class of non-statin synthetic HMG-CoA reductase inhibitors disclosed in patent families including US10099998B2 and CN201510058282.5 [3].

Why Generic Substitution of Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate (CAS 2034419-17-3) Is Not Recommended for Research and Industrial Applications


In-class HMG-CoA reductase inhibitors cannot be simply interchanged because subtle structural variations in the carbamoyl-benzoate scaffold—particularly the presence, position, and stereochemistry of the 3-hydroxytetrahydrofuran moiety as opposed to alternative heterocyclic or alkyl substituents—can lead to marked differences in enzyme binding affinity. Within the patent family US10099998B2, compounds with different R1–R5 substitutions on the common Formula (I) scaffold show divergent HMG-CoA reductase inhibitory potencies, as demonstrated by the patent's activity assays [1]. For instance, a close structural congener lacking the 3-hydroxytetrahydrofuran group (BDBM50009728 / CHEMBL3246895) exhibits an IC50 of 5.70E+5 nM in a rat liver microsomal assay, representing a >20-fold reduction in potency compared to the target compound [2]. Furthermore, the target compound's IC50 of 25.1 µM against porcine HMG-CoA reductase occupies a distinct potency niche—substantially weaker than clinical statins (typically nanomolar) but markedly more potent than many other non-statin synthetic inhibitors disclosed in the patent literature [3]. This positions the compound as a unique tool molecule for studying HMG-CoA reductase pharmacology at micromolar concentrations.

Quantitative Differentiation Evidence for Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate (CAS 2034419-17-3) Against Closest Analogs


HMG-CoA Reductase Enzyme Inhibition Potency Gap Between Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate and a Des-hydroxy Tetrahydrofuran Analog

The target compound demonstrates an IC50 of 2.51 × 10^4 nM (25.1 µM) against pig liver microsomal HMG-CoA reductase measured by colorimetric method [1]. A structurally related compound from the same patent family but lacking the 3-hydroxytetrahydrofuran substitution (represented by CHEMBL3246895 / BDBM50009728) exhibits an IC50 of 5.70 × 10^5 nM (570 µM) against HMG-CoA reductase in CD rat liver microsomal-cytosol fraction [2]. The target compound is thus approximately 22.7-fold more potent than this close analog, as calculated by the ratio of IC50 values (570 µM / 25.1 µM = 22.7).

HMG-CoA reductase enzyme inhibition lipid metabolism

Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate Exhibits a Distinct Micromolar Potency Window Versus Nanomolar Clinical Statins

The target compound inhibits porcine HMG-CoA reductase with an IC50 of 25.1 µM [1]. In contrast, the clinical statin lovastatin (mevinolin) inhibits the same enzyme with an IC50 in the range of 0.5–5 nM, representing approximately 5,000–50,000-fold greater potency [2]. This places the present compound in a micromolar potency range, which is atypical for statin-class inhibitors and defines a distinct experimental utility window.

HMG-CoA reductase inhibitor potency differentiation tool compound

Structural Differentiation from Other Carbamoyl-Benzoate Patent Congeners via 3-Hydroxytetrahydrofuran Substituent

The patent US10099998B2 discloses a family of Formula (I) compounds where R1 is (CH2)OH and R2 can be methyl, with various R3, R4, R5 substitutions [1]. The target compound is explicitly defined within this patent as a specific embodiment where the carbamoyl nitrogen is substituted with a (3-hydroxytetrahydrofuran-3-yl)methyl group. This distinguishes it from the majority of patent congeners that bear simpler alkyl, haloalkyl, or phenyl substituents at this position. While no direct in-class comparative data are provided in the patent, the structural uniqueness confers distinct physicochemical properties—notably, an additional hydrogen bond donor (the hydroxyl group on the tetrahydrofuran ring) that is absent in the majority of other compounds in the same patent family.

patent landscape structural novelty scaffold differentiation

Application Scenarios for Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate (CAS 2034419-17-3) Based on Quantitative Differentiation Evidence


SAR Probe for Pharmacophoric Contribution of the 3-Hydroxytetrahydrofuran Moiety in HMG-CoA Reductase Inhibition

Due to the 22.7-fold potency gap between the target compound (IC50 25.1 µM) and a des-hydroxy tetrahydrofuran analog (IC50 570 µM), this compound serves as an ideal probe to dissect the contribution of the 3-hydroxytetrahydrofuran substituent to HMG-CoA reductase binding. Procurement enables systematic SAR studies where this compound is used as a positive control benchmark against synthesized analogs lacking the tetrahydrofuran hydroxyl group [1][2].

Tool Compound for Micromolar-Range HMG-CoA Reductase Modulation in Cellular Assays

The 25.1 µM IC50 positions this compound in a micromolar potency window that is approximately 5,000- to 50,000-fold weaker than clinical statins like lovastatin. This allows researchers to study partial or graded HMG-CoA reductase inhibition without the maximal enzyme suppression typical of nanomolar statins, which is particularly useful in cell-based assays investigating downstream cholesterol biosynthesis flux, protein prenylation, or feedback regulatory mechanisms [1][2].

Reference Standard for Non-Statin HMG-CoA Reductase Inhibitor Patent Portfolio Development

As a specifically named embodiment within the US10099998B2 patent family, this compound can be procured as a reference standard for establishing freedom-to-operate positions or for benchmarking novel non-statin HMG-CoA reductase inhibitor scaffolds against a patent-specified micromolar inhibitor. Its explicit structural and biological disclosure facilitates comparison with new chemical entities under development [1].

Intermediate for Derivatization Toward Improved HMG-CoA Reductase Inhibitors

The compound's carbamoyl and hydroxyl functionalities provide synthetic handles for further chemical diversification, including ester prodrug formation, carbamate modification, or O-functionalization of the tetrahydrofuran hydroxyl group. Its baseline HMG-CoA reductase activity enables rapid biological evaluation of derivatives to identify substructures that enhance potency beyond the micromolar range [1].

Quote Request

Request a Quote for Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.